Cysteine protease inhibitor-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'inhibiteur de protéase à cystéine-3 est un inhibiteur spécifique des protéases à cystéine, qui constituent une classe majeure d'enzymes protéolytiques impliquées dans divers processus physiologiques et pathologiques. Ces enzymes jouent un rôle crucial dans le catabolisme des protéines, les réponses immunitaires et la signalisation cellulaire. Les inhibiteurs de protéase à cystéine sont essentiels pour réguler l'activité de ces enzymes et prévenir une protéolyse indésirable.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'inhibiteur de protéase à cystéine-3 implique généralement l'utilisation de techniques de synthèse peptidique. Le processus commence par la sélection de résidus d'acides aminés appropriés, qui sont ensuite couplés séquentiellement en utilisant la synthèse peptidique en phase solide. Les conditions réactionnelles incluent souvent l'utilisation de réactifs de couplage tels que le dicyclohexylcarbodiimide et le N-hydroxysuccinimide pour faciliter la formation de liaisons peptidiques. Le produit final est purifié par chromatographie liquide haute performance.

Méthodes de production industrielle

La production industrielle de l'inhibiteur de protéase à cystéine-3 implique une synthèse peptidique à grande échelle à l'aide de synthétiseurs automatisés. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures strictes de contrôle de la qualité en place pour garantir la cohérence. Le produit final est généralement lyophilisé et stocké dans des conditions contrôlées pour maintenir la stabilité.

Analyse Des Réactions Chimiques

Types de réactions

L'inhibiteur de protéase à cystéine-3 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thiol du résidu cystéine peut être oxydé pour former des liaisons disulfures.

Réduction : Les liaisons disulfures peuvent être réduites en groupes thiol à l'aide d'agents réducteurs tels que le dithiothréitol.

Substitution : L'inhibiteur peut subir des réactions de substitution nucléophile, en particulier au niveau des liaisons peptidiques.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol ou β-mercaptoéthanol.

Substitution : Nucléophiles tels que les amines ou les thiols dans des conditions douces.

Principaux produits

Les principaux produits formés à partir de ces réactions incluent des formes oxydées ou réduites de l'inhibiteur, ainsi que des dérivés substitués avec des liaisons peptidiques modifiées.

Applications de la recherche scientifique

L'inhibiteur de protéase à cystéine-3 a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les mécanismes de protéolyse et d'inhibition enzymatique.

Biologie : Employé dans la recherche sur les processus cellulaires impliquant des protéases, tels que l'apoptose et l'autophagie.

Médecine : Investigé comme agent thérapeutique potentiel pour les maladies impliquant une activité protéasique dysrégulée, telles que le cancer et les maladies neurodégénératives.

Industrie : Utilisé dans le développement d'inhibiteurs de protéases pour des applications agricoles et biotechnologiques.

Mécanisme d'action

L'inhibiteur de protéase à cystéine-3 exerce ses effets en se liant au site actif des protéases à cystéine, bloquant ainsi leur activité catalytique. L'inhibiteur forme une liaison covalente avec le groupe thiol du résidu cystéine dans le site actif de l'enzyme, empêchant la liaison du substrat et la protéolyse subséquente. Cette interaction est hautement spécifique et réversible, permettant une régulation précise de l'activité des protéases.

Applications De Recherche Scientifique

Cysteine protease inhibitor-3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of proteolysis and enzyme inhibition.

Biology: Employed in research on cellular processes involving proteases, such as apoptosis and autophagy.

Medicine: Investigated as a potential therapeutic agent for diseases involving dysregulated protease activity, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of protease inhibitors for agricultural and biotechnological applications.

Mécanisme D'action

Cysteine protease inhibitor-3 exerts its effects by binding to the active site of cysteine proteases, thereby blocking their catalytic activity. The inhibitor forms a covalent bond with the thiol group of the cysteine residue in the enzyme’s active site, preventing substrate binding and subsequent proteolysis. This interaction is highly specific and reversible, allowing for precise regulation of protease activity.

Comparaison Avec Des Composés Similaires

Composés similaires

Cystatine C : Un inhibiteur naturel de protéase à cystéine présent dans les tissus et les fluides humains.

E-64 : Un inhibiteur de protéase à cystéine synthétique à large spectre d'activité.

Leupeptine : Un inhibiteur microbien des protéases à cystéine et à sérine.

Unicité

L'inhibiteur de protéase à cystéine-3 est unique en raison de sa forte spécificité pour certaines protéases à cystéine, ce qui en fait un outil précieux pour étudier des voies protéolytiques spécifiques. Contrairement aux inhibiteurs à large spectre, il permet une inhibition ciblée sans affecter les autres protéases, réduisant ainsi le risque d'effets hors cible.

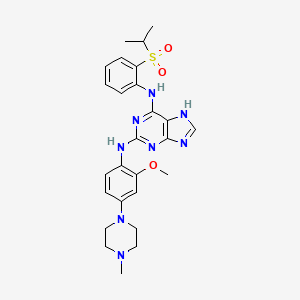

Propriétés

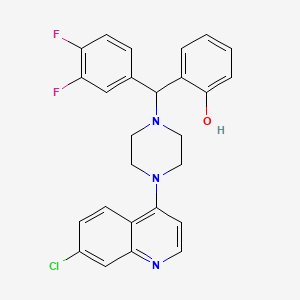

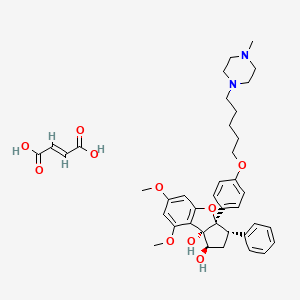

Formule moléculaire |

C26H22ClF2N3O |

|---|---|

Poids moléculaire |

465.9 g/mol |

Nom IUPAC |

2-[[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-(3,4-difluorophenyl)methyl]phenol |

InChI |

InChI=1S/C26H22ClF2N3O/c27-18-6-7-19-23(16-18)30-10-9-24(19)31-11-13-32(14-12-31)26(20-3-1-2-4-25(20)33)17-5-8-21(28)22(29)15-17/h1-10,15-16,26,33H,11-14H2 |

Clé InChI |

VBYITYHKLOIIBW-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(C4=CC(=C(C=C4)F)F)C5=CC=CC=C5O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)

![H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)

![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)